

LLO (190-201): Application Notes and Protocols for Cancer Immunotherapy Research

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Listeriolysin O (LLO) peptide fragment 190-201 and its utility in cancer immunotherapy research. **LLO (190-201)** is a major histocompatibility complex class II (MHC-II)-restricted peptide derived from the pathogenic bacterium Listeria monocytogenes. Its potent ability to elicit a robust CD4+ T helper cell (Th1) response has made it a valuable tool in the development of novel cancer vaccines and immunotherapeutic strategies.

Immunological Properties and Mechanism of Action

Listeriolysin O (LLO) is a pore-forming toxin essential for the virulence of Listeria monocytogenes. Within the context of immunotherapy, specific epitopes of LLO have been identified as powerful immunogens. The peptide spanning amino acids 190-201 (sequence: NEKYAQAYPNVS) is a particularly potent immunodominant CD4+ T cell epitope.[1][2]

The primary mechanism of **LLO (190-201)** in anti-tumor immunity involves its presentation by antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages, via the MHC class II pathway. This leads to the activation and expansion of **LLO (190-201)**-specific CD4+ T cells. These activated CD4+ T helper cells, predominantly of the Th1 phenotype, play a crucial role in orchestrating a comprehensive anti-tumor immune response by:

• Providing "help" to CD8+ cytotoxic T lymphocytes (CTLs): Activated CD4+ T cells enhance the priming, proliferation, and effector function of tumor antigen-specific CD8+ T cells, which



are critical for directly killing cancer cells.

- Activating APCs: CD4+ T cells can further activate APCs, leading to increased expression of
 co-stimulatory molecules and production of pro-inflammatory cytokines, creating a more
 immunogenic tumor microenvironment.
- Secreting pro-inflammatory cytokines: Th1 cells release cytokines like interferon-gamma
 (IFN-y) and tumor necrosis factor-alpha (TNF-α), which have direct anti-proliferative effects
 on tumor cells and can modulate the tumor microenvironment to be more susceptible to
 immune attack.[3]

Research has demonstrated that LLO can elicit CD4+ T cell responses at exceptionally low concentrations (femtomolar to picomolar levels), making it significantly more efficient than many other peptides.[1][4][5] This high antigenicity is a key advantage for its use in cancer vaccine formulations.

Data Presentation: Efficacy of LLO (190-201) in Preclinical Models

The following tables summarize quantitative data from various preclinical studies investigating the immunogenicity and efficacy of **LLO (190-201)**-based cancer immunotherapies.



Study Focus	Model System	Vaccine/Treatm ent	Key Quantitative Findings	Reference
CD4+ T Cell Response	C57BL/6 mice	LLO (190-201) peptide immunization	LLO (190-201) is presented to CD4+ T cells at concentrations 3,000-7,000 times lower than the free peptide.	[5]
CD4+ T Cell Response	C57BL/6 mice	Tvax (T cells modified with OVA and LLO 190-201)	A single vaccination with Tvax induced detectable IFN- y-producing LLO (190-201)- specific CD4+ T cells.	[6][7]
Delayed-Type Hypersensitivity (DTH) Response	BALB/c mice	DC-LLO (190- 201) vaccine	Induced a low DTH response.	[8]
In Vivo Immunogenicity	C57BL/6 mice	Immunization with 250 picomoles of LLO (190-201) peptide in incomplete Freund's adjuvant	Elicited IFN-y and IL-2 responses in draining lymph nodes.	[9][10]

Experimental Protocols

Protocol 1: In Vivo Mouse Immunization and T Cell Response Analysis



This protocol outlines a general procedure for immunizing mice with the **LLO (190-201)** peptide and subsequently analyzing the antigen-specific T cell response.

Materials:

- LLO (190-201) peptide (NEKYAQAYPNVS)
- Incomplete Freund's Adjuvant (IFA)
- Phosphate-Buffered Saline (PBS)
- C57BL/6 or BALB/c mice (6-8 weeks old)
- Spleen harvesting tools
- Cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)
- Brefeldin A
- Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, anti-IFN-y, anti-TNF-α)
- · Flow cytometer

Procedure:

- Peptide Emulsification:
 - Reconstitute the LLO (190-201) peptide in sterile PBS or DMSO according to the manufacturer's instructions.
 - Prepare an emulsion by mixing the peptide solution with an equal volume of Incomplete Freund's Adjuvant. A common final concentration for immunization is 250 picomoles per mouse.[9][10]
 - Emulsify by vortexing or syringing until a stable, thick emulsion is formed.
- Immunization:



- \circ Inject mice subcutaneously or in the footpad with 50-100 μ L of the peptide-adjuvant emulsion.
- T Cell Isolation and Restimulation:
 - Seven to ten days post-immunization, euthanize the mice and aseptically harvest the spleens or draining lymph nodes.
 - Prepare single-cell suspensions by mechanical disruption and passing through a cell strainer.
 - Lyse red blood cells using an appropriate lysis buffer.
 - Wash and resuspend the cells in complete culture medium.
 - Plate the splenocytes at a density of 1-2 x 10⁶ cells/well in a 96-well plate.
 - Restimulate the cells with the LLO (190-201) peptide (e.g., at a concentration of 10^-6 M) for 5-6 hours in the presence of Brefeldin A to block cytokine secretion.[11]
- Intracellular Cytokine Staining and Flow Cytometry:
 - After restimulation, wash the cells and stain for surface markers (e.g., CD4, CD8).
 - Fix and permeabilize the cells using a commercial kit.
 - Stain for intracellular cytokines (e.g., IFN-y, TNF-α).
 - Acquire the samples on a flow cytometer and analyze the data to determine the frequency of LLO (190-201)-specific, cytokine-producing CD4+ T cells.

Protocol 2: Generation of LLO (190-201)-Specific T Cell Hybridomas

This protocol describes the generation of T cell hybridomas to study the specifics of **LLO (190-201)** presentation and T cell activation.

Materials:



- C57BL/6 or BALB/c mice
- Listeria monocytogenes (EGD strain)
- LLO (190-201) peptide
- BW5147 CD4+ fusion partner cell line
- Polyethylene glycol (PEG)
- HAT (hypoxanthine-aminopterin-thymidine) selection medium
- HT (hypoxanthine-thymidine) medium

Procedure:

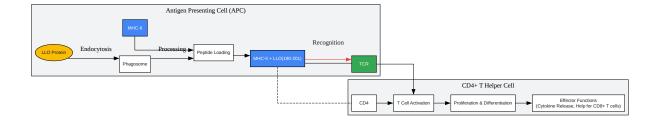
- Mouse Infection:
 - Infect mice intraperitoneally with a sublethal dose of L. monocytogenes (e.g., 10³ colony-forming units).
- Isolation of Splenocytes:
 - Seven days post-infection, harvest the spleens and prepare a single-cell suspension as described in Protocol 1.
- In Vitro Culture:
 - Culture the isolated spleen cells with the LLO (190-201) peptide for 3 days to enrich for antigen-specific T cells.[10]
- · Cell Fusion:
 - Fuse the cultured splenocytes with the BW5147 CD4+ T cell lymphoma cell line using polyethylene glycol.
- Selection and Cloning:
 - Select for hybridoma cells by culturing in HAT medium.



- Screen the resulting hybridomas for specificity to LLO (190-201) presented by APCs.
- Clone positive hybridomas by limiting dilution to ensure monoclonality.

Visualizations

Signaling Pathway: LLO (190-201) Presentation and CD4+ T Cell Activation

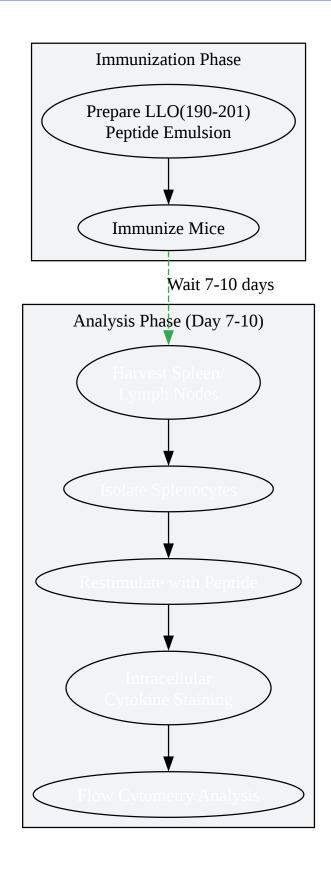


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Caption: MHC-II presentation of LLO (190-201) and subsequent CD4+ T cell activation.

Experimental Workflow: In Vivo Immunization and Analysisdot





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